3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol: A Bifunctional Scaffold for Advanced Peptidomimetics and Targeted Therapeutics
3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol: A Bifunctional Scaffold for Advanced Peptidomimetics and Targeted Therapeutics
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper
Executive Summary
In modern drug discovery, the design of highly specific enzyme inhibitors and receptor ligands relies heavily on the use of structurally pre-organized, multifunctional building blocks. 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol (also known as 2-(2-chloro-6-fluorobenzyl)-3-aminopropan-1-ol) represents a premium class of these advanced intermediates.
Combining a versatile 1,3-amino alcohol backbone with a sterically demanding, di-halogenated aromatic ring, this compound serves as a critical linchpin in the synthesis of peptidomimetics, chiral oxazolidinones, and potent protease inhibitors. This guide provides an authoritative breakdown of its chemical properties, structural rationale, and field-proven synthetic protocols, ensuring high-fidelity integration into your drug development pipelines.
Structural Rationale & Pharmacophore Utility
The architecture of 3-amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol is engineered to solve specific challenges in medicinal chemistry:
-
The 1,3-Amino Alcohol Core: This bifunctional aliphatic chain provides orthogonal reactivity. The primary amine serves as a powerful nucleophile for amide couplings or reductive aminations, while the primary alcohol can be selectively oxidized, etherified, or utilized in intramolecular cyclizations to form constrained heterocycles (e.g., azetidines or oxazolidinones) 1.
-
The 2-Chloro-6-fluorobenzyl Moiety: The asymmetric di-halogenation is a deliberate design choice. The chlorine atom provides significant van der Waals bulk, ideal for anchoring the molecule deep within hydrophobic target sites (such as the S2/S4 pockets of viral proteases) 2. Conversely, the highly electronegative fluorine atom modulates the local dipole moment and acts as a weak hydrogen-bond acceptor without introducing the severe steric penalty that a di-chloro substitution would impose. Furthermore, this substitution pattern effectively blocks cytochrome P450-mediated oxidative metabolism at the ortho positions, significantly enhancing the pharmacokinetic half-life of the downstream API 3.
Caption: Pharmacophore interaction model of the bifunctional scaffold within a target active site.
Physicochemical Properties
Understanding the baseline quantitative metrics of this building block is crucial for predicting its behavior in multi-step syntheses and its impact on the final drug's ADME profile.
| Property | Value | Rationale / Implication in Drug Design |
| Molecular Formula | C₁₀H₁₃ClFNO | Bifunctional scaffold with a metabolically stable aryl group. |
| Molecular Weight | 217.67 g/mol | Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 3 (-NH₂, -OH) | Facilitates extensive interaction networks with target residues. |
| Hydrogen Bond Acceptors | 2 (N, O) | Participates in catalytic dyad coordination. |
| Rotatable Bonds | 4 | Balances conformational flexibility with binding entropy. |
| Topological Polar Surface Area (TPSA) | 46.2 Ų | Excellent permeability profile; ideal for CNS or intracellular targets. |
Synthetic Methodologies & Experimental Protocols
The proximity of the bulky 2-chloro-6-fluorobenzyl group to the primary amine induces significant steric hindrance. Standard coupling conditions (e.g., EDC/HOBt) often result in sluggish kinetics and incomplete conversion. To ensure self-validating, high-yield reactions, the protocols below utilize highly reactive uronium salts and controlled cyclization agents 4.
Protocol A: Sterically Hindered Amide Coupling (HATU-Mediated)
Causality: HATU is mandated over traditional carbodiimides because the 7-aza-1-hydroxybenzotriazole leaving group forms a highly reactive active ester that easily overcomes the steric shielding provided by the ortho-halogenated benzyl group.
Reagents:
-
3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol (1.0 equiv)
-
Target Carboxylic Acid (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous DMF (0.2 M)
Step-by-Step Methodology:
-
Activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF under an inert argon atmosphere. Add DIPEA dropwise at 0 °C. Stir for 15 minutes to ensure complete formation of the active ester.
-
Coupling: Dissolve the amino alcohol building block in a minimal volume of DMF and add it dropwise to the activated acid mixture.
-
Propagation: Allow the reaction to warm to room temperature naturally and stir for 4–6 hours. Monitor progression via LC-MS.
-
Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).
Protocol B: Synthesis of Chiral Oxazolidinones via CDI Cyclization
Causality: Converting the 1,3-amino alcohol into an oxazolidinone restricts the conformational flexibility of the backbone, locking the benzyl group into a specific vector. 1,1'-Carbonyldiimidazole (CDI) is utilized instead of phosgene for superior safety, easier handling, and prevention of unwanted chlorination side-reactions.
Step-by-Step Methodology:
-
Preparation: Dissolve the N-alkylated derivative of the amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.
-
Reagent Addition: Add CDI (1.5 equiv) in a single portion, followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equiv).
-
Cyclization: Stir the reaction at room temperature for 12 hours. The formation of the rigid oxazolidinone ring is driven by the entropic release of imidazole.
-
Workup: Wash the organic phase with 1M HCl to remove imidazole byproducts, dry, and evaporate. The resulting oxazolidinone serves as a conformationally restricted pharmacophore.
Caption: Divergent synthetic pathways utilizing the bifunctional amino alcohol scaffold.
Applications in Advanced Therapeutics
Viral Protease Inhibitors (e.g., SARS-CoV Mpro): The 2-chloro-6-fluorobenzyl group has been explicitly utilized in the design of reversible and irreversible inhibitors of viral proteases. When the amino group is coupled to a peptide sequence (like Ac-Val-Thr-Leu), the halogenated benzyl ring perfectly occupies the hydrophobic S2 and S4 pockets of the 3CL protease, while the adjacent alcohol can be oxidized to an aldehyde or ketone to form a covalent, reversible hemiacetal with the catalytic cysteine (Cys145) 2.
Adenosine Receptor Antagonists: Derivatives featuring halogenated benzylamines have shown distinct structure-activity relationships (SAR) when targeting human adenosine receptors. The introduction of the 2-chloro-6-fluorobenzyl moiety into xanthine scaffolds significantly alters the binding affinity profile between A1R and A2AR subtypes, demonstrating the profound impact of precise halogen placement on receptor selectivity 3.
References
-
Title: (R)-2-Benzyl-3-amino-1-propanol | C10H15NO - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]
-
Title: Targeting severe acute respiratory syndrome-coronavirus (SARS-CoV-1) with structurally diverse inhibitors: a comprehensive review Source: RSC Advances URL: [Link]
-
Title: Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations Source: Journal of the American Chemical Society (JACS) URL: [Link]
-
Title: Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity Source: PubMed Central (PMC) / NIH URL: [Link]
Sources
- 1. (R)-2-Benzyl-3-amino-1-propanol | C10H15NO | CID 12420871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Targeting severe acute respiratory syndrome-coronavirus (SARS-CoV-1) with structurally diverse inhibitors: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04395H [pubs.rsc.org]
- 3. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
